Absolute Stereochemistry: (R)-Enantiomer vs. (S)-Enantiomer Salt
The target compound carries the (R) absolute configuration at the 2-aminopropyl chiral center, distinguishing it from the (S)-enantiomer (CAS 2375250-49-8) . In the absence of a published specific rotation for this exact batch, the stereochemical identity is confirmed by the InChI Key UCHOOSWWRHEGEF-QYCVXMPOSA-N, which encodes the (R)-stereochemistry and differs from the (S)-enantiomer key . For chiral building blocks, procurement of the correct enantiomer eliminates the need for chiral preparative chromatography, which typically incurs a 20–40% yield loss and adds $500–$1,500 per gram in purification costs depending on scale.
| Evidence Dimension | Absolute configuration (chiral center C2 of propylamine chain) |
|---|---|
| Target Compound Data | (R)-configuration; InChI Key: UCHOOSWWRHEGEF-QYCVXMPOSA-N |
| Comparator Or Baseline | (S)-enantiomer: CAS 2375250-49-8; InChI Key differs |
| Quantified Difference | Enantiomeric excess data not publicly available; differentiation is binary (R vs S) |
| Conditions | Stereochemical assignment by X-ray crystallography or asymmetric synthesis route; InChI Key specification per IUPAC standards |
Why This Matters
Using the incorrect enantiomer in a diastereoselective synthesis produces the opposite diastereomer, invalidating the synthetic sequence and requiring re-procurement.
